molecular formula C22H27N3O4S2 B375983 4-[(dipropylamino)sulfonyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313661-72-2

4-[(dipropylamino)sulfonyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B375983
CAS RN: 313661-72-2
M. Wt: 461.6g/mol
InChI Key: ORNQFYGPSBCZSG-UHFFFAOYSA-N
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Description

4-[(dipropylamino)sulfonyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as DPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPB is a small molecule that can be synthesized using various methods, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

4-[(dipropylamino)sulfonyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide and its derivatives demonstrate potential in cancer research. A study found that certain derivatives, such as compound 12 (SGK 266), showed significant pro-apoptotic activity against melanoma cell lines, indicating potential as anticancer agents. These compounds were also evaluated as inhibitors of human carbonic anhydrase isoforms, important in various physiological processes including cancer progression (Yılmaz et al., 2015).

Synthesis and Biological Evaluation

The synthesis of benzothiazole derivatives, including compounds structurally related to this compound, has been explored for their potential biological and pharmacological screening. These compounds have been assessed for various activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating their versatility in scientific research applications (Patel et al., 2009).

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal activities. Studies have identified compounds within this group that are sensitive to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans, highlighting their potential in addressing various microbial infections (Sych et al., 2019).

Electrophysiological and Antitubercular Activities

Some N-substituted derivatives of this compound have shown promising electrophysiological activity, suggesting potential use in cardiac applications. Additionally, certain derivatives have been synthesized and tested for their anti-tubercular activity, indicating potential use in tuberculosis treatment research (Morgan et al., 1990); (Dighe et al., 2012).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-14-25(15-5-2)31(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20-18(29-6-3)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQFYGPSBCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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